molecular formula C10H13IO B1279285 2-Tert-butyl-4-iodophenol CAS No. 60803-25-0

2-Tert-butyl-4-iodophenol

Cat. No. B1279285
CAS RN: 60803-25-0
M. Wt: 276.11 g/mol
InChI Key: RIKUIHNAPBRUOR-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-iodophenol is a chemical compound with the molecular weight of 276.12 . It is stored in a dark place, sealed in dry, and at a temperature of 2-8°C .


Synthesis Analysis

The synthesis of 2-tert-butyl-4-methylphenol, which is similar to 2-Tert-butyl-4-iodophenol, is significant due to its wide application in industry . An efficient and mild method was established for the alkylation of p-cresol and tert-butyl alcohol . Caprolactam was chosen as the hydrogen-bonding acceptor; p-toluenesulfonic acid was employed as the hydrogen-bonding donor, and a deep eutectic solvent (DES) was prepared to catalyze the alkylation reaction .


Molecular Structure Analysis

The InChI code for 2-Tert-butyl-4-iodophenol is 1S/C10H13IO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Tert-butyl-4-iodophenol is a solid at room temperature . It is stored at a temperature between 2-8°C .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye damage . It is also suspected of damaging fertility . The safety information includes several precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The synthesis of 2-tert-butyl-4-methylphenol, a compound similar to 2-Tert-butyl-4-iodophenol, is of great significance due to its wide application in industry . The development of a highly efficient catalyst is necessary for the alkylation of p-cresol and tert-butyl alcohol . Further investigation and exploration of 2,4-DTBP’s potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future .

properties

IUPAC Name

2-tert-butyl-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKUIHNAPBRUOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436788
Record name 2-TERT-BUTYL-4-IODOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-4-iodophenol

CAS RN

60803-25-0
Record name 2-TERT-BUTYL-4-IODOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tert-butyl)-4-iodophenol
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Synthesis routes and methods

Procedure details

To a 250 mL round-bottom flask was added 2-tert-butylphenol (3.76 g, 25 mmol) in MeOH (50.0 ml) to give a colorless solution. Sodium hydroxide (1.200 g, 30.0 mmol) was added and the mix was stirred until the hydroxide was completely dissolved. The solution was cooled to 0° C. and treated with sodium iodide (1.75 g, 11.6 mmol) followed by drop-wise addition of 10% sodium hypochlorite solution (7.2 ml, 11.6 mmol). The addition of sodium iodide followed by sodium hypochlorite was repeated twice and the mixture was stirred at 0° C. for 30 min. The mixture was treated with 10% w/w solution of sodium thiosulfate, stirred for 30 min and treated with concentrated HCl dropwise to a constant pH of 1. The mixture was extracted 3× with EtOAc. The extracts were combined, washed with brine, dried (MgS04), filtered and concentrated. The crude oil was flash chromatographed on an Isco 80 g silica cartridge eluting with hexane to >4:1 hexane/EtOAc to give a yellow oil (5.2 g, 75%).
Quantity
3.76 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.75 g
Type
reactant
Reaction Step Four
Quantity
7.2 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Tert-butyl-4-iodophenol
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Citations

For This Compound
1
Citations
M Tashiro, G Fukata - The Journal of Organic Chemistry, 1977 - ACS Publications
… Treatment of 2,4,6-Tribromo- (la),8 2,4-Dibromo-6-methyl(lb),9 2,4-Dichloro-6-tert-butyl- (lc),10 and 2-tert-Butyl-4iodophenol (Id)1 with 10% Sodium Hydroxide. After a solution of 5 g of 1 …
Number of citations: 6 pubs.acs.org

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